molecular formula C23H28N2OS2 B11644247 2-(9H-carbazol-9-yl)-2-oxoethyl dibutylcarbamodithioate

2-(9H-carbazol-9-yl)-2-oxoethyl dibutylcarbamodithioate

Cat. No.: B11644247
M. Wt: 412.6 g/mol
InChI Key: MUBXQDXKYHAJEQ-UHFFFAOYSA-N
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Description

2-(9H-carbazol-9-yl)-2-oxoethyl dibutylcarbamodithioate is a complex organic compound that features a carbazole moiety linked to a dibutylcarbamodithioate group. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-carbazol-9-yl)-2-oxoethyl dibutylcarbamodithioate typically involves multiple steps, starting with the preparation of the carbazole derivative. One common method involves the reaction of 9H-carbazole with ethyl chloroformate to form 2-(9H-carbazol-9-yl)-2-oxoethyl chloride. This intermediate is then reacted with dibutylamine and carbon disulfide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(9H-carbazol-9-yl)-2-oxoethyl dibutylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized to form carbazole-9-one derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The dibutylcarbamodithioate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carbazole-9-one derivatives.

    Reduction: Hydroxyethyl carbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(9H-carbazol-9-yl)-2-oxoethyl dibutylcarbamodithioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9H-carbazol-9-yl)-2-oxoethyl dibutylcarbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbazole moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The dibutylcarbamodithioate group can interact with thiol-containing enzymes, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9H-carbazol-9-yl)-2-oxoethyl dibutylcarbamodithioate is unique due to its combination of the carbazole moiety and the dibutylcarbamodithioate group, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or electronic materials.

Properties

Molecular Formula

C23H28N2OS2

Molecular Weight

412.6 g/mol

IUPAC Name

(2-carbazol-9-yl-2-oxoethyl) N,N-dibutylcarbamodithioate

InChI

InChI=1S/C23H28N2OS2/c1-3-5-15-24(16-6-4-2)23(27)28-17-22(26)25-20-13-9-7-11-18(20)19-12-8-10-14-21(19)25/h7-14H,3-6,15-17H2,1-2H3

InChI Key

MUBXQDXKYHAJEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=S)SCC(=O)N1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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